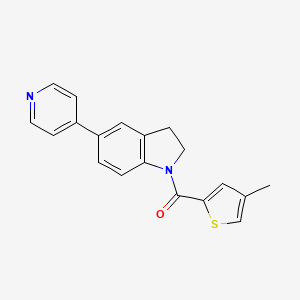
(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone” is a chemical compound. It belongs to a class of organic compounds known as pyridinylpyrimidines, which are compounds containing a pyridinylpyrimidine skeleton . The skeleton consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray crystallography . This analysis reveals that the compound has a monohydrate form and exhibits high rotational freedom of the pyridyl group linked at C1 and C4 .Wissenschaftliche Forschungsanwendungen
Material Science Applications
Research on heterocyclic compounds with similar structures to "(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone" has shown promising applications in material science, especially in the development of novel organic semiconductors and electro-optic materials. For instance, compounds with thiophene and pyridine rings have been studied for their potential in creating highly transparent nonlinear optical/electro-optic materials due to their unique electronic properties (Facchetti et al., 2003). These materials are crucial for advancements in telecommunications and information processing technologies.
Medicinal Chemistry and Pharmacology
In medicinal chemistry, structurally analogous compounds have been synthesized and evaluated for their antimicrobial and anticancer properties. For example, pyrazole derivatives containing thiadiazolyl and pyrazolyl moieties have been identified as potential antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than reference drugs like doxorubicin (Hafez et al., 2016). Such findings highlight the therapeutic potential of compounds with similar molecular frameworks, suggesting possible research directions for "(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone" in drug discovery and development.
Organic Synthesis and Catalysis
The compound's structural components, including thiophene and pyridine rings, are integral to the synthesis of complex organic molecules. Studies have demonstrated the utility of similar compounds in organic synthesis, acting as intermediates or catalysts. For example, the development of catalytic methods for the methylation of pyridines presents a novel approach to modifying aromatic compounds, which could be applicable to the synthesis and functionalization of related heterocyclic compounds (Grozavu et al., 2020). This research indicates the potential of "(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone" and its derivatives in facilitating new synthetic routes and methodologies.
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit fluorescence quenching through the twisted intramolecular charge transfer (tict) process . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Eigenschaften
IUPAC Name |
(4-methylthiophen-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-10-18(23-12-13)19(22)21-9-6-16-11-15(2-3-17(16)21)14-4-7-20-8-5-14/h2-5,7-8,10-12H,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSBUGZRPLQCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)
![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)
![2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2890736.png)


![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)
![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)


![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)
